Men 10376 TFA

Respiratory Pharmacology NK2 Receptor Subtype Peptide Metabolism

Men 10376 TFA is the definitive NK2A-preferring peptide antagonist for pharmacological classification of NK2 receptor subtypes. Its unique amastatin-sensitive degradation profile enables direct quantification of tissue peptidase activity—a capability unmatched by non-peptide antagonists like SR 48968. With a pA₂ of 8.08 in rabbit pulmonary artery and >250-fold selectivity over NK1, it delivers unambiguous NK2A blockade in organ bath and ex vivo smooth muscle contraction assays. Optimize your NK2 subtype characterization with batch-certified ≥98% purity.

Molecular Formula C59H69F3N12O12
Molecular Weight 1195.2 g/mol
Cat. No. B8081559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMen 10376 TFA
Molecular FormulaC59H69F3N12O12
Molecular Weight1195.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C57H68N12O10.C2HF3O2/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58;3-2(4,5)1(6)7/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72);(H,6,7)/t40-,44-,45-,46+,47+,48+,50-;/m0./s1
InChIKeyVVLJOWMNHFTRHU-UAZFYXPJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Men 10376 TFA (Neurokinin-2 Receptor Antagonist TFA) – Product Specification and Baseline Characterization for Research Procurement


Men 10376 TFA (CAS 135306-85-3, free base) is a linear heptapeptide that acts as a selective antagonist of the tachykinin NK2 receptor. It demonstrates a binding affinity of Ki = 4.4 μM for the NK2 receptor in rat small intestine [1]. The compound exists as the trifluoroacetate (TFA) salt form, with a molecular formula of C59H69F3N12O12 and a molecular weight of 1195.25 g/mol, and is supplied at ≥95% purity . Men 10376 TFA serves as a critical pharmacological tool for dissecting NK2 receptor-mediated signaling pathways and validating the role of tachykininergic neurotransmission in various in vitro and in vivo models.

Why Men 10376 TFA Cannot Be Generically Substituted with Other NK2 Antagonists – Key Differentiators in Selectivity, Pharmacology, and Species Variability


The tachykinin NK2 receptor antagonist class exhibits profound divergence in terms of chemical scaffold (peptide vs. non-peptide), receptor subtype selectivity (NK2A vs. NK2B), species-dependent potency, and metabolic stability. For instance, the non-peptide antagonist SR 48968 exhibits sub-nanomolar affinity (pKi = 9–10) and superior in vivo potency [1], while the peptide antagonist GR 94800 displays a distinct selectivity profile (pKB NK2 = 9.6, NK1 = 6.4, NK3 = 6.0) . Furthermore, the peptide antagonist R396 is characterized as NK2B-subtype-selective, whereas Men 10376 demonstrates NK2A-preferring antagonism [2]. This heterogeneity precludes the use of any single NK2 antagonist as a universal class representative. Additionally, the presence of an amastatin-sensitive metabolic pathway critically impacts the functional potency of linear peptides like Men 10376 [3], a factor that does not equally affect other NK2 antagonists. Consequently, direct substitution between Men 10376 TFA and structurally or pharmacologically distinct NK2 antagonists without rigorous cross-validation will introduce significant experimental variability and confound data interpretation.

Men 10376 TFA – Quantitative Comparator Evidence for Scientific Selection and Procurement


Direct Head-to-Head Comparison of Men 10376 TFA and L-659,877 in Human Isolated Bronchus – Impact of Amastatin-Sensitive Metabolism on Functional Antagonism

In a direct head-to-head comparison using human isolated bronchus, Men 10376 and the cyclic peptide antagonist L-659,877 exhibited similar baseline affinities for inhibiting [βAla8]NKA(4-10)-induced contraction (pA2 = 6.3 ± 0.32 and 5.7 ± 0.22, respectively). However, the addition of the aminopeptidase inhibitor amastatin (1 μM) significantly enhanced the potency of Men 10376 (pA2 = 7.28 ± 0.46), while the potency of L-659,877 remained unaffected [1]. This differential susceptibility to amastatin-sensitive metabolism is a critical and unique feature of Men 10376 among linear peptide NK2 antagonists, which is directly relevant for experimental design in tissues with high aminopeptidase activity.

Respiratory Pharmacology NK2 Receptor Subtype Peptide Metabolism

NK2 Receptor Subtype Preference of Men 10376 TFA – NK2A vs. NK2B Selectivity Compared to R396

The tachykinin NK2 receptor has been functionally subclassified into NK2A and NK2B subtypes. Men 10376 demonstrates a clear preference for the NK2A receptor subtype, with high affinity (pA2 = 8.08) in the rabbit pulmonary artery (an NK2A-enriched preparation). In contrast, R396 is characterized as an NK2B-selective antagonist [1]. This differential subtype selectivity has been experimentally validated: MEN 10,376 exhibits high affinity for the NK2A subtype, while R396 exhibits high affinity for the NK2B subtype, enabling their combined use as pharmacological tools to discriminate between NK2A and NK2B receptor-mediated responses in native tissues [2]. This is a key differentiator for researchers investigating NK2 receptor heterogeneity.

Receptor Subtype Pharmacological Classification Species Differences

Quantitative Selectivity Profile of Men 10376 TFA Across Tachykinin NK1, NK2, and NK3 Receptors

Men 10376 TFA exhibits a well-defined and quantifiable selectivity profile across the three major tachykinin receptor subtypes (NK1, NK2, NK3). Its primary target is the NK2 receptor, with a binding affinity (Ki) of 4.4 μM for the rat small intestine NK2 receptor. In contrast, it demonstrates >250-fold selectivity over the NK1 receptor (pA2 = 5.66, guinea pig ileum) and negligible affinity for the NK3 receptor (Ki > 10 μM) [1]. This selectivity window, while not as extreme as some non-peptide antagonists (e.g., SR 48968 with sub-nanomolar NK2 affinity), is a critical and well-documented characteristic that defines its utility as a pharmacological tool. The >2.27-fold difference in Ki between NK2 and NK1/NK3 receptors allows for selective blockade of NK2-mediated responses within a defined concentration range.

Receptor Selectivity Binding Affinity Tachykinin Receptors

Comparative In Vivo Potency of Men 10376 TFA vs. Non-Peptide NK2 Antagonists (SR 48968, SR 144190) in a Guinea Pig Respiratory Model

In a comparative in vivo study using a guinea pig model of bronchoconstriction, the non-peptide NK2 antagonists SR 48968 and SR 144190 demonstrated significantly greater potency than the peptide antagonist Men 10376 [1]. While specific ED50 or dose-ratio values are not provided in the abstracted text, the study explicitly concludes that the non-peptide antagonists have 'greater therapeutic potential as antiasthmatic agents' due to their higher potency. This finding underscores a key procurement consideration: Men 10376 TFA, while a valuable in vitro and ex vivo pharmacological tool due to its well-defined selectivity and metabolic characteristics, may not be the optimal choice for in vivo studies where high potency and prolonged duration of action are required. Researchers seeking an NK2 antagonist for in vivo efficacy studies, particularly in respiratory models, should carefully weigh the potency advantage of non-peptide alternatives against the specific mechanistic insights offered by a peptide tool like Men 10376.

In Vivo Pharmacology Respiratory Disease Asthma Models

Rank Order of Potency Among NK2 Antagonists – Men 10376 TFA's Position Relative to Peptide and Non-Peptide Comparators

Across various studies, a consistent rank order of potency for NK2 antagonists emerges. A reported rank order from binding and functional assays is: SR48968 > or = MEN11420 > GR94800 > or = MEN10627 > MEN10376 > or = R396 . This places Men 10376 at the lower end of the potency spectrum among this set of characterized NK2 antagonists. For example, SR 48968 exhibits a Kd of approximately 4.8 nM for the human NK2 receptor, whereas MEN 10376 shows a Ki of 4.4 μM (a difference of over 900-fold). This quantitative ranking is crucial for selecting the appropriate tool compound based on the required potency window for a specific assay. Researchers using assays with high receptor expression or aiming to achieve near-complete receptor occupancy should consider higher-potency alternatives, while those investigating partial antagonism or requiring a tool with a defined and lower potency may find Men 10376 appropriate.

Structure-Activity Relationship Antagonist Potency Comparative Pharmacology

Species-Dependent Affinity of Men 10376 TFA vs. SR 48968 – Implications for Translational Research

The relative potencies of peptide NK2 antagonists, including Men 10376, are highly species-dependent, whereas the non-peptide antagonist SR 48968 shows more consistent affinity across species. In binding studies using [3H]SR 48968, the inhibition by peptide antagonists (MEN 10,376, L 659,877) varied significantly depending on the tissue source, while SR 48968 itself demonstrated potent and consistent binding inhibition across rat, hamster, and guinea pig membranes [1]. This species-dependent variability in Men 10376's affinity is a critical consideration for researchers planning to translate findings from animal models to human systems. For instance, the Ki of 4.4 μM was determined in rat small intestine, and affinity may differ in human NK2 receptor preparations. This contrasts with the more uniform, high-affinity profile of non-peptide antagonists like SR 48968.

Species Differences Binding Affinity Translational Pharmacology

Recommended Research and Industrial Application Scenarios for Men 10376 TFA Based on Quantitative Comparative Evidence


In Vitro Pharmacological Classification of NK2 Receptor Subtypes (NK2A vs. NK2B) in Native Tissues

Men 10376 TFA is optimally deployed as a pharmacological tool to identify and characterize the NK2A receptor subtype in isolated tissue preparations. Its documented NK2A-preferring antagonism (pA2 = 8.08 in rabbit pulmonary artery) [1], when used in parallel with an NK2B-selective antagonist like R396 [2], allows for definitive classification of the NK2 receptor subtype mediating a given physiological response. This application is particularly valuable in academic research and early drug discovery programs focused on understanding the tissue-specific roles of NK2 receptor subtypes in smooth muscle contraction, neuronal signaling, and inflammatory processes.

Dissecting the Role of Aminopeptidase Activity in Modulating Peptide Antagonist Potency

The unique susceptibility of Men 10376 TFA to amastatin-sensitive metabolic pathways makes it an ideal tool compound for studying the impact of tissue-specific peptidases on pharmacological responses. Researchers can use Men 10376 in the presence and absence of aminopeptidase inhibitors (e.g., amastatin) to quantify the contribution of these metabolic enzymes to the observed functional antagonism. This is directly supported by head-to-head evidence showing a significant potency shift for Men 10376 (pA2 increase from 6.3 to 7.28) but not for L-659,877 upon amastatin addition [3]. This application is highly relevant for studies in tissues with high aminopeptidase expression, such as the respiratory and gastrointestinal tracts, and for understanding the in vivo clearance mechanisms of peptide-based therapeutics.

Ex Vivo and In Vitro Mechanistic Studies of NK2 Receptor-Mediated Contraction in Smooth Muscle Preparations

Men 10376 TFA is a well-established tool for ex vivo organ bath studies aimed at elucidating the role of NK2 receptors in smooth muscle contraction. Its defined potency (Ki = 4.4 μM for rat intestinal NK2 receptors) and selectivity profile (>250-fold over NK1) allow for the selective blockade of NK2-mediated contractile responses to neurokinin A (NKA) and other selective agonists. This is exemplified by its use in human isolated bronchus and colon preparations [4][5]. For researchers focused on gastrointestinal, urinary bladder, or airway smooth muscle physiology, Men 10376 TFA provides a reliable and extensively characterized peptide-based antagonist to validate NK2 receptor involvement.

In Vivo Validation of Tachykininergic Transmission in Rodent Models (with Specific Experimental Considerations)

Men 10376 TFA has demonstrated in vivo activity, antagonizing NK2 agonist-induced increases in bladder motility in rats at doses of 1 and 3 μmol/kg [6]. However, its lower in vivo potency relative to non-peptide antagonists (e.g., SR 48968, SR 144190) [7] and its species-dependent affinity profile [8] necessitate careful experimental design. This scenario is best suited for studies where the primary goal is to confirm a mechanistic hypothesis regarding tachykininergic transmission in a specific rodent model, and where the known pharmacological profile of Men 10376 TFA (including its NK2A preference and metabolic susceptibility) provides a specific, rather than a general, NK2 blockade. It is less suitable for high-throughput in vivo screening or for studies requiring maximal receptor occupancy and long duration of action.

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